molecular formula C10H8BrNO3 B12973573 methyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate

methyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate

Cat. No.: B12973573
M. Wt: 270.08 g/mol
InChI Key: IHPPJJCDHDJJSR-UHFFFAOYSA-N
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Description

Methyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 7th position, a hydroxyl group at the 3rd position, and a carboxylate ester at the 2nd position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method includes:

    Bromination: Starting with 3-hydroxyindole, bromination is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.

    Esterification: The brominated product is then esterified using methanol and a catalytic amount of acid, such as sulfuric acid, to yield the final compound.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for bromination and esterification to ensure consistent product quality and yield.

Types of Reactions:

    Oxidation: The hydroxyl group at the 3rd position can undergo oxidation to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: 7-bromo-3-oxo-1H-indole-2-carboxylate.

    Reduction: Methyl 7-bromo-3-hydroxy-1H-indole-2-methanol.

    Substitution: 7-substituted-3-hydroxy-1H-indole-2-carboxylate derivatives.

Scientific Research Applications

Methyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

  • Methyl 7-bromo-1H-indole-2-carboxylate.
  • Methyl 3-hydroxy-1H-indole-2-carboxylate.
  • Methyl 7-chloro-3-hydroxy-1H-indole-2-carboxylate.

Comparison:

    Methyl 7-bromo-1H-indole-2-carboxylate: Lacks the hydroxyl group at the 3rd position, which may affect its reactivity and biological activity.

    Methyl 3-hydroxy-1H-indole-2-carboxylate:

    Methyl 7-chloro-3-hydroxy-1H-indole-2-carboxylate: Similar structure but with a chlorine atom instead of bromine, which can lead to differences in reactivity and biological effects.

Methyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate is unique due to the combination of bromine and hydroxyl groups, providing distinct chemical and biological properties.

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate

InChI

InChI=1S/C10H8BrNO3/c1-15-10(14)8-9(13)5-3-2-4-6(11)7(5)12-8/h2-4,12-13H,1H3

InChI Key

IHPPJJCDHDJJSR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C(=CC=C2)Br)O

Origin of Product

United States

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